Deferasirox-d8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[3,5-bis(2,3,4,5-tetradeuterio-6-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
BOFQWVMAQOTZIW-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NN(C(=N2)C3=C(C(=C(C(=C3O)[2H])[2H])[2H])[2H])C4=CC=C(C=C4)C(=O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
The synthesis of Deferasirox-d8 is a specialized process that ensures the precise incorporation of deuterium (B1214612) atoms into the molecular structure. This is primarily achieved by utilizing deuterated starting materials and carrying out multi-step synthetic sequences.
Strategies for Deuterium Labeling of Deferasirox (B549329) Precursors
The foundational strategy for synthesizing deuterated Deferasirox analogs involves the use of precursors that are already enriched with deuterium. This ensures that the deuterium atoms are integrated into the final molecular framework from the outset of the chemical synthesis.
A key starting material for the synthesis of deuterated Deferasirox is deuterated toluene (B28343), such as Toluene-d8. vulcanchem.comsigmaaldrich.com Toluene-d8 is a derivative of toluene where all eight hydrogen atoms have been replaced by deuterium. sigmaaldrich.com This compound serves as a fundamental building block, providing the deuterated phenyl rings necessary for the final this compound structure. The synthesis of Toluene-d8 itself can be achieved through methods such as the stepwise exchange of halogen and hydrogen atoms with deuterium on a toluene precursor. google.com This process facilitates a high rate of deuteration, which is essential for the quality of the final labeled compound. google.com
Multi-Step Synthetic Routes to Deuterated Deferasirox Analogs
The construction of the this compound molecule from deuterated precursors involves a series of chemical reactions. While specific proprietary synthesis routes are common, published literature outlines general pathways. For instance, a d4-labeled isotopomer of Deferasirox has been synthesized from d8-toluene, highlighting a viable synthetic approach. vulcanchem.comresearchgate.net This process typically involves the formation of key intermediates.
One general, non-deuterated synthetic route for Deferasirox involves the reaction of 2-(2-hydroxyphenyl)benz[e] vulcanchem.comwipo.intoxazin-4-one with 4-hydrazinobenzoic acid. google.com Another approach starts with 1,2,4-triazole, which undergoes a series of reactions, including reactions with benzyl (B1604629) bromide and boronic acid derivatives, to build the final structure. wipo.int Adapting these routes to use deuterated starting materials, such as those derived from Toluene-d8, allows for the production of this compound.
Chemical Characterization of this compound
Following synthesis, comprehensive chemical characterization is imperative to confirm the successful incorporation of deuterium, as well as to assess the purity of the final compound.
Spectroscopic Confirmation of Deuterium Incorporation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are the primary methods used to verify the structure and isotopic labeling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool for confirming deuterium incorporation. In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium atoms have replaced protons will be absent or significantly reduced. For example, the ¹H NMR spectrum of a d4-labeled Deferasirox showed the expected aromatic proton signals, confirming the structure while implying the absence of protons at the deuterated sites. researchgate.net The use of deuterated solvents like DMSO-d6 is standard for such analyses. unideb.hu
Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of deuterium incorporation by detecting the mass-to-charge ratio (m/z) of the molecule. This compound will have a higher molecular weight than its non-deuterated counterpart due to the presence of eight deuterium atoms. pharmaffiliates.com For instance, a d4-labeled Deferasirox isotopomer showed the expected [M+H]⁺ ion at m/z 378.1, confirming the mass increase due to four deuterium atoms. researchgate.net ESI-MS (Electrospray Ionization Mass Spectrometry) is a commonly used technique for this purpose. unideb.hu
The following table summarizes the expected molecular weight differences:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Deferasirox | C₂₁H₁₅N₃O₄ | 373.36 pharmaffiliates.com |
| This compound | C₂₁H₇D₈N₃O₄ | 381.41 pharmaffiliates.com |
Purity and Isotopic Purity Assessment
Assessing the purity of this compound is a critical final step. This involves determining both the chemical purity (the percentage of the desired compound) and the isotopic purity (the percentage of molecules that contain the specified number of deuterium atoms).
Chemical Purity: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing chemical purity. researchgate.net For example, a synthesized batch of d4-Deferasirox was reported to have an HPLC purity of 99.4%. researchgate.net
Isotopic Purity: Isotopic purity is often determined using mass spectrometry or NMR. For the d4-Deferasirox analog, an isotopic purity of 99% was reported. researchgate.net This indicates that 99% of the labeled molecules contained four deuterium atoms. For Toluene-d8, a precursor, an isotopic purity of 99 atom % D is commercially available, ensuring a high level of deuteration in the subsequent synthetic steps. sigmaaldrich.com
The following table provides an example of purity data for a related deuterated compound:
| Parameter | Value | Method |
| Chemical Purity | 99.4% | HPLC researchgate.net |
| Isotopic Purity | 99% | MS researchgate.net |
Advanced Analytical Methodologies and Applications
Development and Validation of Bioanalytical Assays Utilizing Deferasirox-d8
The accurate measurement of drug concentrations in biological fluids is fundamental to pharmacokinetic and bioequivalence studies. This compound is instrumental in the development and validation of robust bioanalytical assays for its non-deuterated counterpart, Deferasirox (B549329).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of drugs in biological matrices due to its high sensitivity and selectivity.
The development of a successful LC-MS/MS method hinges on the meticulous optimization of both chromatographic and mass spectrometric conditions to ensure accurate and reliable quantification of Deferasirox.
Chromatographic Conditions: The goal of chromatography is to separate the analyte of interest from other components in the sample matrix. For Deferasirox analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. Key parameters that are optimized include:
Column: C18 columns are frequently used for the separation of Deferasirox. researchgate.netnih.gov The choice of a specific C18 column, such as an XTerra RP18 or an ODS-C18, can impact the peak shape and separation efficiency. researchgate.netresearchgate.net
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The pH of the buffer and the gradient or isocratic elution profile are adjusted to achieve optimal separation. researchgate.netresearchgate.netpharmjournal.ru For instance, a mobile phase consisting of methanol (B129727) and 0.1% formic acid has been utilized. nih.govresearchgate.net The addition of a chelating agent like EDTA to the mobile phase can be crucial to prevent the formation of Deferasirox-iron complexes, which can interfere with quantification. nih.govresearchgate.net
Flow Rate: The flow rate of the mobile phase is optimized to ensure good separation within a reasonable analysis time. A typical flow rate for Deferasirox analysis is around 0.5 mL/min. nih.govresearchgate.net
Mass Spectrometric Parameters: Tandem mass spectrometry provides the high selectivity needed for bioanalysis. Optimization involves:
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for Deferasirox, typically operated in the positive ion mode. nih.govresearchgate.net
Multiple Reaction Monitoring (MRM): This is the most widely used scan mode for quantification. It involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring a specific product ion that is formed after fragmentation in the collision cell. For Deferasirox, a common precursor-to-product ion transition is m/z 374.2 → 108.1. nih.govresearchgate.net The instrument parameters, such as collision energy and gas pressures, are optimized to maximize the signal of this transition.
A summary of optimized parameters from a published LC-MS/MS method for Deferasirox is presented below:
| Parameter | Optimized Condition |
| Chromatography | |
| Column | ODS-C18 |
| Mobile Phase | Methanol and 0.1% formic acid with 0.04 mM EDTA (80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Scan Mode | MRM |
| Precursor Ion (m/z) | 374.2 |
| Product Ion (m/z) | 108.1 |
| Data from a study on the determination of Deferasirox in human plasma. nih.govresearchgate.net |
The use of a stable isotope-labeled internal standard (SIL-IS) is considered best practice in quantitative LC-MS/MS. This compound, with eight deuterium (B1214612) atoms, is an ideal internal standard for Deferasirox analysis. vulcanchem.com Although a d4-labeled version has also been synthesized and used for this purpose, the principle remains the same. nih.gov
The key advantages of using this compound as an internal standard are:
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Deferasirox. This means it behaves similarly during sample preparation steps like protein precipitation and extraction, as well as during chromatographic separation.
Correction for Matrix Effects and Variability: Any variations in sample processing, injection volume, or ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively compensated for, leading to more accurate and precise results.
Distinct Mass-to-Charge Ratio: Due to the presence of deuterium atoms, this compound has a higher mass than Deferasirox. This allows the mass spectrometer to distinguish between the two compounds, enabling simultaneous detection and quantification.
In a typical quantitative analysis, a known amount of this compound is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The concentration of Deferasirox in an unknown sample is then determined by comparing the peak area ratio of Deferasirox to this compound against a calibration curve constructed using the same ratios from samples with known concentrations of Deferasirox.
Optimization of Chromatographic Conditions and Mass Spectrometric Parameters
Other Chromatographic and Spectroscopic Techniques
While LC-MS/MS is a powerful tool, other chromatographic and spectroscopic techniques are also employed for the analysis of Deferasirox, particularly in pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique for the determination of Deferasirox in bulk drug and tablet dosage forms. ijpsjournal.comijpras.com Several RP-HPLC methods have been developed and validated for this purpose. ijpsjournal.comijpras.cominnovareacademics.inajpaonline.com These methods typically use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. ijpsjournal.comijpras.cominnovareacademics.inajpaonline.com Detection is usually performed at a wavelength where Deferasirox exhibits strong absorbance, such as 245 nm or 255 nm. ijpsjournal.comijpras.com
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique that has been used for the estimation of Deferasirox. ijpsonline.com This method involves spotting the sample on a silica (B1680970) gel plate and developing it with a suitable mobile phase. ijpsonline.com Densitometric scanning is then used for quantification. ijpsonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): The applicability of GC-MS for Deferasirox analysis is limited due to the drug's low volatility and thermal instability. Derivatization would likely be required to make it suitable for GC analysis.
The following table summarizes various chromatographic methods used for Deferasirox analysis:
| Technique | Column/Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| RP-HPLC | Xterra C18 (4.6 x 250mm, 5µm) | Phosphate buffer (pH 4.6): Acetonitrile (55:45 v/v) | UV at 255 nm | Simultaneous estimation of Deferasirox and Deferiprone in bulk and dosage forms. ijpsjournal.com |
| RP-HPLC | Hypersil BDS C18 (150 x 4.6mm, 5µm) | Buffer: Acetonitrile (50:50 v/v) | UV at 245 nm | Stability-indicating assay of Deferasirox in tablet dosage form. ijpras.com |
| RP-HPLC | Shimadzu shim pack GIS (150 x 4.6mm, 5µm) | 0.1% Formic acid in Water: Acetonitrile (gradient) | UV at 254 nm | Determination of related substances in solid dosage forms. innovareacademics.in |
| HPTLC | Silica gel 60 F254 | Chloroform: Methanol: Triethylamine (9:1:0.5 v/v/v) | Densitometry at 248 nm | Stability-indicating estimation of Deferasirox. ijpsonline.com |
| LC-MS/MS | XTerra RP18 | Acetonitrile and Formiate buffer (4 mM, pH 3.0) with 5% methanol (gradient) | ESI-MS/MS (MRM) | Quantification of Deferasirox in plasma. researchgate.net |
| LC-MS/MS | ODS-C18 | Methanol and 0.1% formic acid containing 0.04 mM EDTA (80:20, v/v) | ESI-MS/MS (MRM) | Determination of Deferasirox in human plasma. researchgate.net |
Quality Control and Reference Standard Applications
This compound also serves as a crucial reference standard in the quality control of Deferasirox drug products and in the validation of analytical methods.
Utilization in Analytical Method Development and Validation (AMV)
Analytical method validation (AMV) is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. This compound can be used in various aspects of AMV for methods intended to quantify Deferasirox. It can be used as a reference standard for traceability against pharmacopeial standards. axios-research.com
During method development, this compound can be used to:
Confirm the identity and purity of the Deferasirox analytical standard.
Assess the separation of Deferasirox from potential impurities and degradation products.
In method validation, as an internal standard, it is integral to demonstrating the following validation parameters as per ICH guidelines:
Specificity/Selectivity: By demonstrating that there is no interference at the mass transitions of Deferasirox and this compound from endogenous components in the matrix.
Linearity: Establishing a linear relationship between the concentration of Deferasirox and the peak area ratio to this compound over a specified range.
Accuracy and Precision: Assessing the closeness of the measured concentrations to the true values and the degree of scatter in the measurements, respectively. The use of an internal standard like this compound significantly improves the accuracy and precision of the method.
Matrix Effect: Evaluating the effect of the sample matrix on the ionization of the analyte and internal standard.
Stability: Assessing the stability of Deferasirox in the biological matrix under various storage and handling conditions.
The use of this compound as a reference material is also important for the quality control of Deferasirox during its synthesis and formulation stages. axios-research.comsynzeal.com
Application in Quality Control (QC) Processes
The quality control (QC) of pharmaceutical products is essential to ensure their safety, efficacy, and consistency. In the manufacturing of deferasirox, robust analytical methods are imperative for the quantitative determination of the active pharmaceutical ingredient (API). This compound, a deuterated analog of deferasirox, plays a pivotal role in these QC processes, primarily by serving as an internal standard in advanced analytical techniques. vulcanchem.compharmaffiliates.com
The most prominent application of this compound is in liquid chromatography-mass spectrometry (LC-MS/MS) methods. vulcanchem.com As an internal standard, this compound is added in a known quantity to samples being analyzed. Because it is chemically almost identical to deferasirox, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. vulcanchem.com However, due to the mass difference imparted by the eight deuterium atoms, the mass spectrometer can distinguish it from the non-labeled deferasirox. vulcanchem.com This allows the method to compensate for potential variations and losses during the analytical procedure, leading to highly accurate and precise quantification of deferasirox in the final product.
The use of deuterated internal standards like this compound is a hallmark of reliable and validated analytical methods suitable for routine analysis in pharmaceutical quality control. wisdomlib.org These methods are crucial for lot release testing, ensuring that each batch of deferasirox meets the required specifications before it is made available. The development and validation of such analytical methods are critical components of an Abbreviated New Drug Application (ANDA) and ongoing commercial production. synzeal.comsynzeal.comsynzeal.com
Table 1: Application of this compound in Quality Control
| Analytical Methodology | Role of this compound | Purpose in QC | Reference |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Internal Standard | To accurately quantify deferasirox by correcting for procedural variability during sample analysis. | vulcanchem.com |
| Analytical Method Validation (AMV) | Reference Standard | To validate the performance characteristics of analytical methods used for deferasirox quantification. | synzeal.comsynzeal.comsynzeal.com |
| Routine Batch Analysis | Control Standard | To ensure the consistency, purity, and potency of commercial batches of deferasirox. | synzeal.comsynzeal.com |
Traceability and Compliance with Pharmacopeial Standards
Traceability and compliance with pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), are mandatory for pharmaceutical products. Reference standards are a cornerstone of this compliance, providing the benchmark against which a product is tested.
While this compound itself is an analytical reference material and not a pharmacopeial standard, its use is integral to developing and validating methods that comply with these standards. synzeal.comsynzeal.com Pharmacopoeias provide monographs that outline the tests, procedures, and acceptance criteria for an API, including tests for identification, purity, and assay. To meet these requirements, especially for quantifying the API and its impurities, highly accurate analytical methods are necessary.
The use of this compound as an internal standard in methods like LC-MS/MS provides the necessary precision and accuracy. vulcanchem.com Manufacturers can seek to establish traceability of their in-house reference standards against official pharmacopeial standards. synzeal.com By using a well-characterized labeled compound like this compound, laboratories can ensure the reliability of their measurements, which can then be referenced back to the primary standards. This ensures that the analytical results are not only accurate but also defensible and compliant with the stringent requirements of regulatory bodies and pharmacopoeias.
Investigation of Deferasirox Impurities and Degradants using Labeled Standards
The safety of a drug product is intrinsically linked to its purity profile. During synthesis and storage, impurities and degradation products can arise. Regulatory guidelines require the identification, quantification, and control of these substances. This compound is a critical tool in the analytical methods used to perform these investigations. synzeal.comalentris.org
When analyzing deferasirox for impurities, analytical techniques must be able to separate the main compound from all related substances. Stability-indicating assay methods, such as specific high-performance liquid chromatography (HPLC) techniques, are developed to separate and quantify deferasirox from its degradants. wisdomlib.org Research has shown that deferasirox is particularly susceptible to degradation under oxidative conditions. wisdomlib.org
In these analyses, this compound can be used as an internal standard to accurately quantify not only deferasirox but also its impurities. The identification and characterization of impurities are often performed using powerful techniques like LC-MS/MS. alentris.org By comparing the chromatographic behavior and mass spectral data of unknown peaks in a deferasirox sample to known impurity reference standards, analysts can identify and quantify these substances. The use of a labeled internal standard like this compound throughout this process ensures that the quantification is accurate, even at the low levels at which impurities are often present. Several process impurities and degradants of deferasirox have been identified and are used as reference standards in these QC applications. synzeal.comalentris.org
Table 2: Selected Deferasirox Impurities Analyzed Using Labeled Standards
| Impurity Name | Chemical Name | Type | Reference |
| Deferasirox EP Impurity B | 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | Process Impurity | synzeal.com |
| Deferasirox EP Impurity F | Not specified | Process Impurity | simsonpharma.com |
| Deferasirox Impurity 8 | 2-Ethoxy-N-(2-hydroxybenzoyl)benzamide | Process Impurity | synzeal.comalentris.org |
| Deferasirox Impurity 17 | (E)-4-Amino-3-((4-carboxyphenyl)diazenyl)benzoic acid | Process Impurity | alentris.org |
| Deferasirox Impurity 21 | (Z)-3-((4-carboxyphenyl)diazenyl)-4-hydrazinylbenzoic acid | Process Impurity | synzeal.com |
| Deferasirox Impurity 22 | 4,4'-(Hydrazine-1,2-diyl)dibenzoic acid | Process Impurity | synzeal.com |
Investigative Applications in Preclinical Metabolism and Disposition Research
Tracking of Deferasirox (B549329) and its Metabolites in In Vitro Systems
In vitro systems, such as liver microsomes and hepatocytes, are fundamental to early metabolic profiling of drug candidates. In these systems, Deferasirox-d8 is used as an internal standard to precisely quantify the parent drug and its metabolites.
Studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of Deferasirox. cancernetwork.comnih.gov These in vitro models demonstrate that the primary metabolic route is glucuronidation, with a minor contribution from cytochrome P450 (CYP) mediated oxidation. nih.govdrugbank.com For instance, incubations of Deferasirox with rat liver microsomes identified two hydroxylated metabolites, 5-OH-Deferasirox and 5'-OH-Deferasirox. nih.gov The use of a stable isotope-labeled internal standard like this compound in such experiments is crucial for constructing an accurate picture of the rates of formation and disappearance of both the parent compound and its various metabolic products.
Table 1: In Vitro Metabolic Pathways of Deferasirox Investigated Using Isotope-Labeled Tracers
| Metabolic Pathway | Key Enzymes Involved | Metabolites Formed | In Vitro System |
|---|---|---|---|
| Glucuronidation | UGT1A1, UGT1A3 | Acyl glucuronide (M3), Phenolic glucuronide (M6) | Human Liver Microsomes, Hepatocytes |
Pharmacokinetic and Disposition Profiling in Animal Models
The use of isotopically labeled compounds is central to defining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in preclinical animal models. While many foundational studies on Deferasirox used the ¹⁴C-radiolabeled version, this compound is employed in a similar capacity, especially for quantitative analysis in pharmacokinetic (PK) studies where a mass spectrometer is the detector.
Following oral administration in species such as rats, at least 75% of a dose of Deferasirox is absorbed. researchgate.netnih.gov The absolute bioavailability in rats was determined to be 26% at a 10 mg/kg dose, with evidence of saturation of elimination processes at higher doses. researchgate.netnih.gov Such studies rely on the precise measurement of the drug in plasma over time, a task for which this compound is ideally suited as an internal standard to ensure analytical accuracy. The mean elimination half-life of Deferasirox has been reported to range from 8 to 16 hours. drugbank.com
Whole-body autoradiography studies in rats using ¹⁴C-labeled Deferasirox have provided detailed insights into its distribution. cancernetwork.comresearchgate.netnih.gov These studies show that radioactivity related to the drug is primarily found in the blood and excretory organs, including the liver, kidneys, and the gastrointestinal tract. cancernetwork.comresearchgate.netnih.gov The compound is extensively bound to plasma proteins (>99%), almost exclusively to albumin. drugbank.com There is no evidence of tissue retention, and only a low level of placental transfer was observed. researchgate.netnih.gov
Table 2: Summary of Deferasirox Pharmacokinetic Parameters in Rats from Isotope-Labeled Studies
| Pharmacokinetic Parameter | Finding | Reference |
|---|---|---|
| Absorption (oral) | >=75% of dose absorbed | researchgate.netnih.gov |
| Bioavailability (10 mg/kg) | 26% | researchgate.netnih.gov |
| Primary Distribution | Blood, liver, kidneys, gastrointestinal tract | cancernetwork.comresearchgate.netnih.gov |
| Plasma Protein Binding | >99% (mainly albumin) | drugbank.com |
| Primary Excretion Route | Feces (via bile) | researchgate.netnih.gov |
| Total Fecal Excretion | >90% of dose | researchgate.netnih.gov |
| Total Renal Excretion | ~8% of dose | cancernetwork.comdrugbank.com |
Distribution to Organ Systems and Tissues in Animal Models
Elucidation of Metabolic Pathways and Transformations
The primary role of this compound is as an internal standard, meaning it is added to samples to aid in the quantification of the non-labeled drug and its metabolites. However, the principles of using stable isotopes extend to "tracer" studies where the labeled compound is administered to an organism. The mass shift introduced by the deuterium (B1214612) atoms allows researchers to track the metabolic fate of the administered drug.
The main metabolic pathways for Deferasirox are glucuronidation and, to a lesser extent, oxidation. drugbank.comresearchgate.netnih.gov The major metabolites identified in humans and preclinical species include an acyl glucuronide (M3) and a phenolic 2-O-glucuronide (M6). nih.govresearchgate.net Minor oxidative metabolites, M1 (5-hydroxy-Deferasirox) and M4 (5'-hydroxy-Deferasirox), are formed by CYP enzymes. nih.govresearchgate.net When this compound is used as a tracer, these metabolites would be detected as their corresponding d-labeled isotopologues in mass spectrometry analysis, confirming their origin from the administered drug and allowing for precise pathway elucidation.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Deferasirox |
| This compound |
| 5-OH-Deferasirox (M1) |
| 5'-OH-Deferasirox (M4) |
| Deferasirox acyl glucuronide (M3) |
| Deferasirox 2-O-glucuronide (M6) |
| Glutathione |
| N-acetylcysteine |
| ¹⁴C-labeled Deferasirox |
Investigation of Glucuronidation and Hydroxylation Pathways
The metabolic conversion of Deferasirox is a critical determinant of its pharmacokinetic profile and elimination. This compound serves as an invaluable tool in the precise investigation of its primary metabolic pathways: glucuronidation and hydroxylation.
Glucuronidation represents the principal metabolic route for Deferasirox. drugbank.comhres.cahres.canovartis.comchemicalbook.com In this pathway, a glucuronic acid moiety is attached to the Deferasirox molecule, a reaction primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1 and, to a lesser degree, UGT1A3. hres.cahres.canovartis.com This process results in the formation of metabolites such as the acyl glucuronide (M3) and the 2-O-glucuronide (M6). researchgate.netnih.gov Subsequent biliary excretion is the main elimination route for these glucuronidated metabolites. drugbank.comhres.cahres.canovartis.com
A secondary, minor metabolic route is oxidative metabolism, or hydroxylation, which is catalyzed by Cytochrome P450 (CYP) enzymes and accounts for approximately 8% of Deferasirox's metabolism in humans. drugbank.comhres.cahres.canovartis.com Specific isoenzymes identified in this process include CYP1A1, CYP1A2, and CYP2D6. hres.cahres.canovartis.com This oxidative pathway leads to the formation of hydroxylated metabolites, such as 5-hydroxy (OH) deferasirox (M1) and 5'-OH deferasirox (M4). nih.gov
In preclinical studies, this compound is used as an internal standard in mass spectrometry-based assays. Its slightly higher mass allows it to be distinguished from the unlabeled parent compound and its corresponding metabolites, enabling precise quantification and characterization of these metabolic products in biological samples like plasma, urine, and feces.
Table 1: Metabolic Pathways and Metabolites of Deferasirox This interactive table summarizes the key metabolic pathways for Deferasirox.
| Pathway | Enzymes Involved | Key Metabolites | Significance | References |
|---|---|---|---|---|
| Glucuronidation | UGT1A1, UGT1A3 | Acyl glucuronide (M3), 2-O-glucuronide (M6) | Major pathway | hres.ca, hres.ca, novartis.com, nih.gov |
| Hydroxylation | CYP1A1, CYP1A2, CYP2D6 | 5-OH deferasirox (M1), 5'-OH deferasirox (M4) | Minor pathway (~8%) | hres.ca, hres.ca, novartis.com, nih.gov |
Role of Isotope Effects in Metabolic Fate Analysis
The substitution of hydrogen with deuterium in this compound can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This effect arises because the heavier isotope, deuterium, forms a stronger chemical bond than hydrogen, which can require more energy to break, thus slowing down the reaction rate. wikipedia.org
The study of KIEs can be instrumental in elucidating reaction mechanisms. wikipedia.org In the context of Deferasirox metabolism, the magnitude of the KIE depends on the position of the deuterium atoms on the molecule:
Primary KIE: If deuterium is substituted at a position where a C-H bond is cleaved during a rate-determining metabolic step (e.g., at a site of hydroxylation), a significant slowing of that metabolic reaction is expected. This can help confirm the specific sites of CYP-mediated oxidation.
Secondary KIE: If the deuterium atoms are located at a position not directly involved in bond-breaking, any observed change in reaction rate is typically much smaller.
In pharmacokinetic studies, this compound is often used as an internal standard under the assumption that its metabolic rate is virtually identical to the unlabeled drug, implying a negligible KIE. However, understanding potential isotope effects is crucial for validating this assumption and ensuring the accuracy of the analytical method. Any significant KIE could alter the metabolic fate of this compound relative to Deferasirox, which must be considered when interpreting data from studies where both compounds are present.
Mechanistic Studies of Compound Fate within Biological Systems using Isotopic Tracers
Isotopically labeled tracers, such as this compound for mass spectrometry and [14C]deferasirox for radioactivity-based detection, are fundamental to conducting comprehensive absorption, distribution, metabolism, and excretion (ADME) studies. nih.govresearchgate.net These tracers allow for the unambiguous tracking of the compound and its metabolites throughout a biological system, providing a complete picture of its disposition.
A pivotal human ADME study using [14C]deferasirox at steady state provided detailed insights into the compound's fate. nih.govresearchgate.net The findings from this type of mechanistic study are crucial for preclinical characterization.
Key Findings from an Isotopic Tracer Study:
Excretion: The primary route of elimination for all drug-related material was through the feces, accounting for 84% of the administered radioactive dose. nih.gov A significant portion of the radioactivity in feces (60%) was identified as unchanged deferasirox, which is attributed to both incomplete absorption and the biliary elimination of the parent drug. nih.gov Renal excretion was a minor pathway, contributing only 8% to the total elimination. drugbank.comnih.gov
Distribution in Plasma: In plasma, the majority of the circulating radioactivity was associated with the parent compound, Deferasirox (87%), with its iron complex accounting for another 10%. nih.gov
Transport Mechanisms: The transport of Deferasirox and its metabolites from liver cells into the bile is mediated by transport proteins like multidrug resistance-associated protein 2 (MRP2). nih.gov Using isotopically labeled compounds in preclinical models, such as in vitro hepatocyte assays, allows researchers to investigate the kinetics and specificity of these transport mechanisms.
Table 2: Summary of Deferasirox Disposition from a [14C]deferasirox Human ADME Study This interactive table outlines the distribution and excretion of Deferasirox based on isotopic tracer research.
| Parameter | Finding | References |
|---|---|---|
| Primary Route of Excretion | Feces | drugbank.com, nih.gov |
| Total Fecal Excretion (% of Dose) | 84% | nih.gov |
| Total Renal Excretion (% of Dose) | 8% | drugbank.com, nih.gov |
| Major Component in Feces | Unchanged Deferasirox (60% of fecal radioactivity) | nih.gov |
| Major Component in Plasma | Unchanged Deferasirox (87% of plasma radioactivity) | nih.gov |
By enabling precise measurement and tracking, this compound and other isotopic tracers are indispensable for building a comprehensive understanding of Deferasirox's journey through the body, from its metabolic transformation to its ultimate excretion.
Stability and Degradation Pathway Elucidation of Deuterated Deferasirox
Assessment of Hydrolytic Stability under Varying pH Conditions (Acidic and Alkaline)
Forced degradation studies of Deferasirox (B549329) have shown that it is susceptible to hydrolysis under both acidic and alkaline conditions. ijcrt.orgijpsonline.comijpras.com
Under acidic conditions, such as in the presence of hydrochloric acid, Deferasirox undergoes degradation. ijcrt.orgijpras.com The extent of degradation is dependent on the concentration of the acid and the duration of exposure. Similarly, in alkaline environments, for instance, in the presence of sodium hydroxide, Deferasirox also shows significant degradation. ijcrt.orgijpsonline.comijpras.com One study identified a degradation product under alkaline hydrolysis. ijpsonline.com
The hydrolytic degradation of Deferasirox suggests that the ester and amide bonds, although not readily hydrolyzable, can be cleaved under stress conditions. The specific sites of hydrolysis in the Deferasirox molecule are likely the amide bond within the triazole ring or the ester linkage if the compound were to be formulated in a corresponding dosage form.
Table 1: Summary of Hydrolytic Degradation of Deferasirox
| Stress Condition | Reagent Example | Observation | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Hydrochloric Acid (e.g., 0.1N, 0.5N, 1N) | Significant degradation observed. | ijcrt.orgijpras.com |
| Alkaline Hydrolysis | Sodium Hydroxide (e.g., 0.1N, 0.5N, 1N) | Significant degradation observed; a degradant peak was identified in one study. | ijcrt.orgijpsonline.comijpras.com |
| Neutral Hydrolysis | Water | Generally stable. | ijcrt.org |
Evaluation of Oxidative Degradation Profiles
The susceptibility of Deferasirox to oxidative stress has been a subject of various studies, with some conflicting results. Several reports indicate that Deferasirox degrades under oxidative conditions, such as exposure to hydrogen peroxide. ijpras.com The iron-chelating nature of Deferasirox may play a role in its oxidative stability, as the complexation with iron could either stabilize the molecule or, conversely, promote redox cycling under certain conditions.
However, other studies have reported that Deferasirox is relatively stable under oxidative stress. ijpsonline.com These discrepancies may arise from differences in experimental conditions, such as the concentration of the oxidizing agent, temperature, and duration of the study.
Table 2: Summary of Oxidative Degradation of Deferasirox
| Stress Condition | Reagent Example | Observation | Reference |
|---|---|---|---|
| Oxidative Stress | Hydrogen Peroxide (e.g., 3%, 6%) | Degradation observed in some studies, while others report stability. | ijpsonline.comijpras.com |
Investigation of Thermal and Photolytic Stability
Deferasirox has generally been found to be stable under thermal stress. ijcrt.orgijpsonline.com Studies have shown that exposing the solid drug to high temperatures (e.g., 80°C) for extended periods does not result in significant degradation. ijpsonline.com This thermal stability is an important characteristic for the formulation and storage of the drug product.
The photolytic stability of Deferasirox has also been evaluated. Some studies have reported that Deferasirox is stable when exposed to UV light or sunlight. ijpsonline.comijpras.com However, other research has indicated that some degradation can occur under photolytic stress. ijcrt.org The differences in findings could be attributed to the specific wavelengths and intensity of the light source used in the studies.
Table 3: Summary of Thermal and Photolytic Stability of Deferasirox
| Stress Condition | Exposure | Observation | Reference |
|---|---|---|---|
| Thermal Degradation | High Temperature (e.g., 80°C) | Generally stable. | ijcrt.orgijpsonline.com |
| Photolytic Degradation | UV Light / Sunlight | Stable in some studies, while others report some degradation. | ijcrt.orgijpsonline.comijpras.com |
Identification and Characterization of Degradation Products of Deferasirox-d8
As there are no specific studies on the degradation products of this compound, this section focuses on the known impurities and potential degradation products of the non-deuterated Deferasirox. The characterization of these products is essential for ensuring the quality and safety of the drug.
Forced degradation studies on Deferasirox have led to the identification of several related substances and degradation products. These are typically analyzed using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). innovareacademics.in
One study reported the identification of a degradation product under alkaline hydrolysis conditions, which was detected as a distinct peak in the chromatogram. ijpsonline.com Another study mentioned the potential for the addition of an alkyl radical as a degradation mechanism under hydrolysis. The development of stability-indicating analytical methods is crucial for separating and quantifying these degradation products from the parent drug. innovareacademics.in
The synthesis of Deferasirox can also lead to process-related impurities. These impurities, along with degradation products, must be controlled within acceptable limits as specified by regulatory authorities like the ICH. europa.eu
Table 4: Potential Degradation Pathways and Products of Deferasirox
| Degradation Pathway | Potential Products | Analytical Techniques | Reference |
|---|---|---|---|
| Hydrolysis (Acidic/Alkaline) | Cleavage of amide/ester bonds | HPLC, LC-MS | ijpsonline.cominnovareacademics.in |
| Oxidation | Oxidized derivatives of the phenyl rings or triazole moiety | HPLC, LC-MS | ijpras.cominnovareacademics.in |
| Photolysis | Photodegradation products | HPLC, LC-MS | ijcrt.orginnovareacademics.in |
Future Directions and Emerging Research Avenues for Stable Isotope Labeled Deferasirox
Advancements in Quantitative Metabolomics and Proteomics with Stable Isotope Labels
The fields of metabolomics and proteomics, which involve the system-wide measurement of metabolites and proteins, have been transformed by the use of stable isotope labeling (SIL). nih.govnih.gov Techniques employing stable isotopes are crucial for achieving accurate quantification, overcoming matrix effects, and enhancing metabolite identification. nih.govnih.gov Deferasirox-d8 is primarily utilized as an internal standard in quantitative analyses, a critical role for ensuring the accuracy and reproducibility of measurements of the parent drug, Deferasirox (B549329), in complex biological samples like human serum. vulcanchem.com
Future advancements are expected to leverage these capabilities further. In quantitative proteomics, methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), isobaric tags for relative and absolute quantification (iTRAQ), and tandem mass tags (TMT) have become standard for comparing protein abundance across different samples. nih.gov While these methods label proteins or peptides, the principle of using a heavy-labeled standard for accurate quantification is the same. For small molecules like Deferasirox, the use of a deuterated standard like this compound is the most direct and reliable method for quantification via liquid chromatography-mass spectrometry (LC-MS/MS). vulcanchem.com
In metabolomics, stable isotope tracers provide a powerful means to track metabolic pathways and measure fluxes. nih.govtandfonline.com The use of a labeled internal standard such as this compound allows for absolute quantification of the drug, which is essential for pharmacokinetic studies that track its absorption, distribution, metabolism, and excretion (ADME). vulcanchem.comacs.org As analytical platforms, particularly high-resolution mass spectrometry (HRMS), continue to improve, the precision afforded by deuterated standards will become even more critical for personalized medicine, where understanding individual drug metabolism is key. tandfonline.com
Table 1: Key Stable Isotope Labeling Techniques in Quantitative Proteomics and Metabolomics
| Technique | Primary Application | Labeling Strategy | Key Advantage | Relevance to this compound |
|---|---|---|---|---|
| Metabolic Labeling (e.g., SILAC) | Quantitative Proteomics | In vivo incorporation of labeled amino acids into proteins. ckgas.com | High reproducibility as labeling occurs before sample processing, minimizing downstream variability. nih.gov | Analogous principle; this compound provides a pre-defined "heavy" version for direct comparison. |
| Chemical Labeling (e.g., iTRAQ, TMT) | Quantitative Proteomics | In vitro tagging of peptides with isobaric stable isotope labels after protein digestion. nih.gov | Allows for multiplexing of multiple samples in a single MS run, increasing throughput. | Demonstrates the utility of mass tags for quantification, a role this compound serves for its parent compound. |
| Isotope-Labeled Internal Standards | Quantitative Metabolomics/Pharmacokinetics | Spiking a known quantity of a stable isotope-labeled compound (e.g., this compound) into a sample. vulcanchem.com | Corrects for sample loss during preparation and variations in MS ionization, enabling accurate absolute quantification. nih.gov | Direct application as the primary use of this compound is as an internal standard for Deferasirox. vulcanchem.com |
Application of Deuterated Compounds in High-Resolution Imaging Mass Spectrometry for Biological Research
Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules within biological tissues. nsf.gov When combined with stable isotope labeling, IMS can track the distribution of drugs and their metabolites at a cellular level. High-resolution methods like nanoscale secondary ion mass spectrometry (NanoSIMS) can achieve subcellular resolution. nih.gov
The use of deuterated compounds like this compound holds significant potential for high-resolution IMS studies. By administering the deuterated drug, researchers can precisely map its location within tissues and even within individual cells, distinguishing it from endogenous molecules. nih.gov This is particularly valuable for understanding drug delivery to target tissues and identifying areas of off-target accumulation.
Recent advancements have focused on improving the efficiency of detecting deuterated species in IMS. For instance, highly efficient hydrogen-deuterium exchange (HDX) has been developed for matrix-assisted laser desorption/ionization (MALDI) IMS, allowing for more confident metabolite identification by determining the number of exchangeable hydrogens. nsf.govresearchgate.net For tracers like this compound, where the deuterium (B1214612) is not exchangeable, its unique mass signature allows for clear detection. In NanoSIMS, measuring the C₂D⁻/C₂H⁻ ratio can serve as a proxy for the D/H ratio, enabling the imaging of deuterated tracers while simultaneously measuring other important biological elements. nih.gov This multiplexed approach could allow for correlating the localization of this compound with specific cellular structures or metabolic states within non-human biological systems.
Theoretical and Computational Modeling of Isotopic Effects on Molecular Interactions
The substitution of hydrogen with deuterium creates a kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond. researchgate.net This effect can significantly alter the rate of drug metabolism. juniperpublishers.com Theoretical and computational modeling have become indispensable tools for predicting and understanding these isotopic effects. numberanalytics.comnumberanalytics.com
Quantum mechanical (QM) and hybrid quantum mechanical/molecular mechanical (QM/MM) methods are used to model the potential energy surfaces of reactions and calculate theoretical KIEs. numberanalytics.comresearchgate.net By comparing computed KIEs with experimental data, researchers can validate reaction mechanisms and gain deep insights into the transition states of enzymatic reactions. numberanalytics.com
For this compound, computational modeling can be used to:
Predict Metabolic Stability: Model the interaction of Deferasirox with cytochrome P450 enzymes responsible for its metabolism. By calculating the KIE for the deuterated positions, researchers can predict how deuteration will slow down metabolism, potentially leading to a longer half-life. juniperpublishers.com
Analyze Noncovalent Interactions: Deuteration can subtly alter noncovalent interactions like hydrogen bonds. researchgate.netmdpi.com While often considered minor, these changes can affect receptor binding or protein interactions. Computational models can simulate these effects, providing a molecular-level understanding of how this compound might interact differently with biological targets compared to its non-deuterated counterpart. mdpi.com For example, studies on histamine (B1213489) showed that deuteration modified hydrogen bonding interactions, impacting receptor binding affinity. mdpi.com
Table 2: Computational Methods for Modeling Isotopic Effects
| Computational Method | Description | Application to Isotopic Effects |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of molecules, balancing accuracy and computational cost. numberanalytics.comresearchgate.net | Commonly used to optimize geometries of reactants and transition states to calculate theoretical KIEs. researchgate.net |
| Transition State Theory (TST) | A framework for calculating reaction rate constants based on the properties of the transition state. numberanalytics.commdpi.com | Used to understand the influence of zero-point energy differences between H and D on reaction rates. nih.gov |
| Quantum Mechanical/Molecular Mechanical (QM/MM) | A hybrid method that treats the reactive center of a large system (e.g., an enzyme active site) with high-level QM, and the rest with more efficient MM. numberanalytics.com | Ideal for modeling enzyme-catalyzed reactions involving deuterated drugs like this compound to predict metabolic pathways. |
Exploration of Novel Synthetic Routes for Deuterated Deferasirox and its Analogs
The growing interest in deuterated compounds for pharmaceutical research necessitates the development of efficient, scalable, and regioselective synthetic methods. researchgate.netresearchgate.net The synthesis of this compound and its analogs involves incorporating deuterium atoms at specific positions within the molecule.
Traditional methods often rely on using deuterated precursors or reagents in multi-step syntheses. simsonpharma.comnih.gov For example, a d4-labeled version of Deferasirox was reportedly synthesized using d8-toluene as a starting material. More recent research focuses on developing novel, sustainable, and late-stage deuteration techniques. researchgate.net
Emerging synthetic strategies applicable to Deferasirox and its analogs include:
Catalytic Hydrogen-Deuterium (H-D) Exchange: This is a powerful technique for late-stage functionalization, where hydrogen atoms on a target molecule are directly swapped for deuterium. researchgate.net Transition metals like iridium, palladium, and ruthenium are effective catalysts for H-D exchange, often using D₂O as an inexpensive and safe deuterium source. researchgate.netmdpi.com Microwave-assisted methods can accelerate these reactions significantly. mdpi.com
Photocatalytic Deuteration: Visible-light photocatalysis offers a mild and controllable route to deuterated molecules. researchgate.netassumption.edu These methods can deuterate various functional groups under gentle conditions, making them suitable for complex molecules.
Synthesis from Deuterated Building Blocks: A novel method involves generating deuterated acetylene (B1199291) from calcium carbide and D₂O, which can then be used to synthesize deuterated vinyl derivatives. thieme-connect.com While not directly applicable to the core structure of Deferasirox, this highlights the ongoing innovation in creating deuterated synthons.
Table 3: Modern Synthetic Routes for Deuterium Labeling
| Synthetic Strategy | Deuterium Source | Key Features | Potential for this compound Synthesis |
|---|---|---|---|
| Synthesis from Deuterated Precursors | Labeled starting materials (e.g., d8-toluene) | Traditional, multi-step approach; can achieve high isotopic purity. researchgate.net | A known approach for synthesizing deuterated Deferasirox analogs. |
| Metal-Catalyzed H-D Exchange | D₂O or D₂ gas | Allows for late-stage deuteration of complex molecules; can be highly regioselective. researchgate.netmdpi.com | Highly promising for efficiently producing this compound and novel deuterated analogs. |
| Photocatalytic Deuteration | D₂O | Mild reaction conditions; high functional group tolerance. assumption.edu | Suitable for late-stage modification of Deferasirox or its intermediates without degrading the molecule. |
Expanding the Utility of Stable Isotope Labeling for Mechanistic Pharmacological Investigations in Non-Human Systems
Stable isotope-labeled compounds are invaluable for elucidating complex metabolic pathways and reaction mechanisms in non-human systems, such as in vitro assays and animal models. acs.orgnih.gov The use of this compound can provide critical insights that are unobtainable with the unlabeled drug alone.
One key application is in studying "metabolic switching." nih.govosti.gov When a primary metabolic site on a drug is blocked by deuteration, the metabolism may shift to alternative, previously minor pathways. osti.gov By using this compound in in vitro studies with liver microsomes or in preclinical animal models, researchers can:
Identify Metabolites: Compare the metabolite profile of Deferasirox with that of this compound. The appearance of new or more abundant metabolites with the deuterated version can reveal these alternative pathways. nih.gov
Quantify Metabolic Shifts: Measure the change in the formation rates of different metabolites to quantify the extent of metabolic switching. osti.gov This information is crucial for understanding whether deuteration might lead to the formation of unexpected or potentially reactive metabolites.
Elucidate Reaction Mechanisms: The magnitude of the kinetic isotope effect provides information about the rate-determining step of a metabolic reaction. researchgate.net This helps to precisely characterize the enzymatic processes involved in the drug's breakdown.
These mechanistic studies are foundational in drug development, as they can help design safer and more effective medicines by prospectively modulating metabolic pathways. nih.govacs.org The insights gained from investigating this compound in non-human systems can inform the development of next-generation iron chelators with optimized pharmacokinetic and safety profiles.
Q & A
Q. What is the methodological role of Deferasirox-d8 in quantitative bioanalytical assays, and how should it be integrated into experimental design?
this compound, a deuterated analog of deferasirox, is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and instrument variability. To validate its use:
- Matrix Selection : Use biological matrices (e.g., plasma, serum) consistent with the target analyte’s environment .
- Calibration Curves : Spike this compound into calibration standards at a fixed concentration to normalize analyte signals.
- Recovery Assessment : Compare extraction efficiency of the IS and analyte across multiple batches to ensure consistency (e.g., ±15% deviation) .
Q. How should researchers design a stability study for this compound in biological matrices?
Stability studies must evaluate:
- Short-Term Stability : Exposure to ambient conditions (e.g., 24 hours at room temperature).
- Freeze-Thaw Stability : 3–5 cycles to mimic storage conditions.
- Long-Term Stability : Storage at -80°C for ≥30 days, with periodic analysis. Use ANOVA to compare stability samples against freshly prepared controls, ensuring relative standard deviation (RSD) ≤15% .
Q. What criteria define the suitability of this compound as an internal standard in pharmacokinetic (PK) studies?
Key validation parameters include:
- Ionization Efficiency : Match with the analyte to minimize ion suppression/enhancement.
- Retention Time Proximity : Ensure co-elution with the analyte for consistent matrix effects.
- Deuterium Purity : Verify isotopic enrichment (>99%) via high-resolution MS to avoid isotopic interference .
Advanced Research Questions
Q. How can researchers resolve isotopic interference between this compound and its non-deuterated form in high-resolution mass spectrometry (HRMS)?
- Mass Defect Filtering : Use HRMS software to distinguish isotopic clusters based on precise mass differences (e.g., 0.08 Da for D8 vs. non-deuterated).
- Fragmentation Patterns : Compare MS/MS spectra to confirm unique product ions for the IS.
- Cross-Validation : Compare results with a non-deuterated IS in parallel experiments to quantify interference levels .
Q. What statistical models are optimal for analyzing PK data when using this compound, particularly in cases of non-linear pharmacokinetics?
- Non-Compartmental Analysis (NCA) : Calculate AUC and Cmax using IS-normalized data, applying log-transformation for skewed distributions.
- Mixed-Effects Modeling : Account for inter-subject variability using tools like NONMEM or Monolix.
- Robust Regression : Address outliers in calibration curves (e.g., Huber regression) to minimize bias .
Q. How can batch-to-batch variability in deuterium enrichment impact this compound’s performance, and what mitigation strategies are effective?
- Source Verification : Procure IS from suppliers with certified isotopic purity (e.g., via NMR or HRMS certificates).
- Pre-Study Validation : Test each batch’s performance in spiked quality control (QC) samples.
- Cross-Batch Calibration : Normalize data across batches using a reference QC sample analyzed in all runs .
Q. How should researchers address discrepancies in bioequivalence studies when this compound-normalized data conflicts with non-IS-adjusted results?
- Root-Cause Analysis : Investigate matrix effects (e.g., phospholipid interference) via post-column infusion experiments.
- Method Comparison : Re-analyze samples using a stable isotope-labeled analog (e.g., <sup>13</sup>C-labeled IS) to isolate IS-specific biases.
- Sensitivity Testing : Apply Monte Carlo simulations to assess the impact of IS variability on confidence intervals .
Methodological Frameworks for Rigorous Design
- PICO Framework : Define Population (e.g., biological matrix), Intervention (this compound application), Comparison (non-deuterated IS), and Outcome (accuracy, precision) .
- FINER Criteria : Ensure questions are Feasible (e.g., access to HRMS), Interesting (novel isotopic applications), Novel (e.g., addressing deuterium exchange), Ethical (transparent data reporting), and Relevant (advancing bioanalytical standards) .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
